An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Chemical Properties and Applications
An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block in pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visualization of its synthetic utility.
Core Chemical and Physical Properties
(S)-(-)-3-Benzyloxy-1,2-propanediol, also known as (S)-(-)-Glycerol α-Benzyl Ether or 1-O-Benzyl-sn-glycerol, is a chiral compound widely utilized in the stereoselective synthesis of biologically active molecules. Its chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |
| Melting Point | 24-26 °C (lit.) | |
| Boiling Point | 261 °C (lit.) | |
| Density | 1.140 g/mL at 20 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.533 | [2] |
| Purity | >98.0% (GC) |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 17325-85-8 | [1] |
| IUPAC Name | (2S)-3-(phenylmethoxy)propane-1,2-diol | [1] |
| Synonyms | (S)-(-)-Glycerol α-Benzyl Ether, 1-O-Benzyl-sn-glycerol | [1] |
| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | [1] |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O | [1] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of (S)-(-)-3-Benzyloxy-1,2-propanediol.
Table 3: Spectroscopic Data
| Spectrum | Key Peaks/Shifts (Solvent) |
| ¹H NMR | (CDCl₃, 500 MHz) δ 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H) |
| ¹³C NMR | (CDCl₃, 126 MHz) δ 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10 |
| IR (ATR) | Data available, specific peaks not detailed in search results. |
| Mass Spectrometry (GC-MS) | Data available, specific fragmentation not detailed in search results. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of (S)-(-)-3-Benzyloxy-1,2-propanediol.
Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol
A common and effective method for the enantioselective synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol involves the ring-opening of a chiral glycidyl ether. This protocol is adapted from general procedures for the synthesis of glycerol monoethers from glycidol.[3]
Materials:
-
(R)-Glycidyl benzyl ether
-
Sulfuric acid (0.1 M)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-Glycidyl benzyl ether.
-
Add an excess of 0.1 M aqueous sulfuric acid to the flask.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(-)-3-Benzyloxy-1,2-propanediol.
Purification
The crude product can be purified by silica gel column chromatography to obtain high-purity (S)-(-)-3-Benzyloxy-1,2-propanediol.
Materials:
-
Crude (S)-(-)-3-Benzyloxy-1,2-propanediol
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude (S)-(-)-3-Benzyloxy-1,2-propanediol in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified (S)-(-)-3-Benzyloxy-1,2-propanediol. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can also be employed for the separation and purification of the enantiomers.[4][5][6]
Applications in Drug Development
(S)-(-)-3-Benzyloxy-1,2-propanediol is a valuable chiral precursor in the synthesis of several important pharmaceutical compounds.
Synthesis of Cidofovir (HPMPC)
It is a crucial starting material for the synthesis of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), also known as Cidofovir.[7][8] Cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis in patients with AIDS.[8] The drug works by inhibiting viral DNA synthesis.[9]
Synthesis of Cationic Cardiolipin Analogs
This chiral diol is also utilized in the synthesis of cationic cardiolipin analogs.[10] These synthetic lipids are being investigated as non-viral vectors for gene therapy and as drug delivery systems, capable of facilitating the transport of biologically active agents into cells.[10][11]
Mandatory Visualization
The following diagram illustrates the synthetic pathway of the antiviral drug Cidofovir, highlighting the central role of (S)-(-)-3-Benzyloxy-1,2-propanediol as a key chiral building block.
Caption: Synthetic pathway of Cidofovir from (S)-(-)-3-Benzyloxy-1,2-propanediol.
Safety and Handling
(S)-(-)-3-Benzyloxy-1,2-propanediol should be handled in accordance with good laboratory practices. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. scilit.com [scilit.com]
- 8. (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (cidofovir): results of a phase I/II study of a novel antiviral nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of (S)-1-[(3-hydroxy-2-phosphonyl methoxy) propyl] cytosine on the replication and morphogenesis of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of cationic cardiolipin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20050277611A1 - Cationic cardiolipin analoges and its use thereof - Google Patents [patents.google.com]
